1-Amino-5-chloropentan-2-ol can be sourced from various chemical synthesis methods, primarily involving the chlorination of pentan-2-ol derivatives. It plays a role in organic synthesis and has been documented in databases such as PubChem and BenchChem, where its structural and chemical properties are detailed .
1-Amino-5-chloropentan-2-ol can be synthesized through several methods:
The synthesis generally requires:
The presence of both polar functional groups (amino and hydroxyl) makes this compound hydrophilic, influencing its solubility and reactivity in various chemical environments.
1-Amino-5-chloropentan-2-ol participates in several chemical reactions:
Reagents commonly used include:
The mechanism of action for 1-amino-5-chloropentan-2-ol primarily revolves around its reactivity due to the amino and hydroxyl groups. In biological systems, it may act as a substrate for enzyme-catalyzed reactions, participating in metabolic pathways that involve amine transformations or alcohol dehydrogenation.
The specific pathways depend on its application; for instance, in drug synthesis, it may undergo transformations that lead to biologically active compounds.
1-Amino-5-chloropentan-2-ol has diverse applications across multiple fields:
The systematic name 1-Amino-5-chloropentan-2-ol is assigned according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). This name precisely defines the compound's structure:
This nomenclature unambiguously defines the connectivity and the principal functional groups. However, the name alone does not specify stereochemistry, meaning it represents a collective term for all possible stereoisomers of this molecular structure.
Several types of isomers exist for the molecular formula C₅H₁₂ClNO:
Table 1: Key Isomer Types for C₅H₁₂ClNO Represented by "1-Amino-5-chloropentan-2-ol"
| Isomer Type | Description | Examples (Illustrative, not exhaustive) |
|---|---|---|
| Stereoisomers | Compounds with identical atomic connectivity and bonding but differing spatial arrangement (chirality). | (2R,5S)-1-Amino-5-chloropentan-2-ol, (2S,5R)-1-Amino-5-chloropentan-2-ol, etc. |
| Positional Isomers | Compounds with the same functional groups attached to the carbon chain at different positions. | 1-Amino-4-chloropentan-2-ol, 1-Amino-5-chloropentan-3-ol, 2-Amino-5-chloropentan-1-ol |
| Functional Group Isomers | Compounds with the same atoms but arranged into different functional groups or structures. | Cyclic amino-chloro alcohols, chlorinated amino-ketones, etc. |
The structure of 1-amino-5-chloropentan-2-ol contains two chiral centers: carbon atom 2 (C2, bearing the -OH group) and carbon atom 5 (C5, bearing the -Cl group). This results in the potential for four distinct stereoisomers (two pairs of enantiomers).
C5: This carbon is bonded to four different groups: H, Cl, CH₂CH₂CH(OH)CH₂NH₂ (C1-C4 chain), and H (implied from chain end). It is stereogenic.
Stereoisomerism: The presence of two chiral centers gives rise to:
Diastereomeric Relationships: Any stereoisomer that is not the mirror image of another is its diastereomer. For example, (2R,5R) is a diastereomer of both (2R,5S) and (2S,5R).
Absolute Configuration: The specific spatial arrangement around each chiral center is described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning R (Rectus) or S (Sinister) descriptors. The absolute configuration must be determined experimentally (e.g., X-ray crystallography, chemical correlation, chiral chromatography) for any specific sample of the compound. The systematic name alone, "1-amino-5-chloropentan-2-ol", does not specify which of the four possible stereoisomers is being referred to; it is a racemate descriptor unless stereochemistry is explicitly stated.
Table 2: Stereoisomers of 1-Amino-5-chloropentan-2-ol
| Stereoisomer Designation | Relationship within Pair | Relationship to Other Pair | Absolute Configuration (C2, C5) |
|---|---|---|---|
| Isomer A | Enantiomer of Isomer D | Diastereomer of Isomer B & C | (2R,5R) |
| Isomer B | Enantiomer of Isomer C | Diastereomer of Isomer A & D | (2R,5S) |
| Isomer C | Enantiomer of Isomer B | Diastereomer of Isomer A & D | (2S,5R) |
| Isomer D | Enantiomer of Isomer A | Diastereomer of Isomer B & C | (2S,5S) |
The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every distinct chemical substance described in the open scientific literature. The CAS Registry Number 94157-97-8 is specifically assigned to the compound defined by the molecular structure corresponding to the systematic name 1-amino-5-chloropentan-2-ol.
Table 3: Core Identifiers for 1-Amino-5-chloropentan-2-ol
| Identifier Type | Value | Description |
|---|---|---|
| Systematic Name | 1-Amino-5-chloropentan-2-ol | Primary IUPAC name defining connectivity and principal functional groups. |
| CAS Registry Number | 94157-97-8 | Unique numerical identifier for the chemical structure (racemic/undefined stereochemistry). |
| Molecular Formula | C₅H₁₂ClNO | Represents the elemental composition. |
| Canonical SMILES | OC@HCCC[Cl] | Example for one stereoisomer; Full specification requires stereochemistry. General is O[C@@H](CN)CCCCl etc. |
| InChI | InChI=1S/C5H12ClNO/c6-4-2-1-3-5(8)7/h5,8H,1-4,7H2 | Example standard InChI (no stereo). Full requires stereodescriptors. |
| InChIKey | UUCDQJPVXUQKRP-UHFFFAOYSA-N | Example standard InChIKey (derived from standard InChI). Stereoisomers have unique InChIKeys. |
Note: The SMILES, InChI, and InChIKey examples represent the general connectivity. Unique identifiers exist for each specific stereoisomer.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: